molecular formula C11H11N3O B6442649 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine CAS No. 2640948-71-4

2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine

Cat. No.: B6442649
CAS No.: 2640948-71-4
M. Wt: 201.22 g/mol
InChI Key: GGXHBLFZPVBAHV-UHFFFAOYSA-N
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Description

2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an azetidine and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Azetidine Group: The azetidine group can be introduced via nucleophilic substitution reactions, where an appropriate azetidine derivative reacts with the pyrimidine ring.

    Attachment of the Furan Ring: The furan ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The azetidine group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various azetidine-substituted pyrimidine derivatives.

Scientific Research Applications

2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe for studying enzyme-substrate interactions and receptor binding.

    Industry: Used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-(azetidin-1-yl)-5-(thiophen-3-yl)pyrimidine: Similar structure but with a thiophene ring instead of a furan ring.

    2-(azetidin-1-yl)-5-(pyridin-3-yl)pyrimidine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine is unique due to the presence of both an azetidine and a furan ring, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-3-14(4-1)11-12-6-10(7-13-11)9-2-5-15-8-9/h2,5-8H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXHBLFZPVBAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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